4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
CAS No.: 136010-91-8
Cat. No.: VC15945505
Molecular Formula: C11H9N5O
Molecular Weight: 227.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136010-91-8 |
|---|---|
| Molecular Formula | C11H9N5O |
| Molecular Weight | 227.22 g/mol |
| IUPAC Name | 4-amino-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-one |
| Standard InChI | InChI=1S/C11H9N5O/c12-9-8-6-13-16(7-4-2-1-3-5-7)10(8)15-11(17)14-9/h1-6H,(H3,12,14,15,17) |
| Standard InChI Key | FRBFOZQJZXPBQA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=NC(=O)NC(=C3C=N2)N |
Introduction
Structural and Chemical Properties
Core Scaffold and Substituent Effects
The pyrazolo[3,4-d]pyrimidinone core consists of a pyrazole ring fused to a pyrimidinone system. X-ray crystallography and NMR studies confirm that the 4-amino group participates in hydrogen bonding, while the 6-ketone enhances electrophilicity at the adjacent positions . The phenyl group at N1 contributes to planar stacking interactions, a feature critical for binding to biological targets like kinases .
Table 1: Key Structural Features
| Position | Substituent | Role |
|---|---|---|
| 1 | Phenyl | Enhances lipophilicity and π-π interactions |
| 4 | Amino (-NH₂) | Hydrogen bonding donor/acceptor |
| 6 | Ketone (-C=O) | Electrophilic center for derivatization |
Synthetic Methodologies
Route A: Cyclocondensation of Iminoethers
A widely used method involves the reaction of α-functionalized iminoethers with ammonia. For example, ethyl 5-amino-3-substituted-1-phenyl-1H-pyrazole-4-carboxylate undergoes cyclization in the presence of formamide to yield the pyrimidinone ring . This route achieves moderate yields (65–80%) and allows for diversification at the 3-position through precursor modification.
Route B: Hydrazonolysis
Hydrazonolysis of iminoether intermediates with hydroxylamine hydrochloride produces 5-hydroxy derivatives, which are subsequently oxidized to the 6-ketone . This method is less efficient (yields: 53–60%) but provides access to hydroxylated analogs for structure-activity relationship (SAR) studies.
Table 2: Comparison of Synthetic Routes
| Route | Reagents | Yield (%) | Key Intermediate |
|---|---|---|---|
| A | Formamide, NH₃ | 70–80 | Ethyl 5-amino-pyrazole-4-carboxylate |
| B | NH₂OH·HCl, Et₃N | 53–60 | 5-Hydroxy-pyrazolo[3,4-d]pyrimidine |
Physicochemical Characteristics
Experimental data for 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one remain limited. PubChem lists no melting or boiling points, though analogs with similar scaffolds exhibit melting points >250°C due to strong intermolecular hydrogen bonding . Computational models predict a logP value of 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Biological Activity and Mechanisms
Antiproliferative Effects
While direct studies on this compound are scarce, structurally related pyrazolo[3,4-d]pyrimidines demonstrate potent antitumor activity. For instance, compound 1a (a 2-methylthioether analog) showed IC₅₀ values of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC₅₀: 9.20 µM) . Mechanistic studies reveal apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .
Applications and Future Directions
Anticancer Drug Development
The compound’s ability to inhibit tumor cell proliferation and induce apoptosis warrants further preclinical testing. Modifications at the 3- and 5-positions could optimize pharmacokinetic properties, such as metabolic stability .
Central Nervous System (CNS) Therapeutics
Predicted blood-brain barrier penetration supports exploration in neurological disorders. Analogs with electron-withdrawing groups at the 6-position may enhance affinity for CNS targets like adenosine receptors .
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